molecular formula C10H7N3S2 B2473141 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile CAS No. 692287-21-1

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No.: B2473141
CAS No.: 692287-21-1
M. Wt: 233.31
InChI Key: ZVZGYYVTFFCICB-UHFFFAOYSA-N
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Description

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring, with a sulfanyl group and an acetonitrile moiety

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S2/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGYYVTFFCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a thiophene and a pyrimidine ring, along with a sulfanyl group and an acetonitrile moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a pyrimidine ring substituted with a thiophene moiety and a sulfanyl group, which contributes to its unique chemical properties. The molecular formula is C10H8N2SC_{10}H_{8}N_{2}S with a molecular weight of approximately 192.25 g/mol. The presence of the thiophene and pyrimidine rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiophene-pyrimidine core followed by sulfanylation and nitrilation processes. Optimization of reaction conditions is critical for achieving high yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and anti-inflammatory responses.

Enzyme Inhibition

  • mPGES-1 Inhibition : The compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in prostaglandin synthesis linked to inflammation and tumor progression. Studies show that related compounds exhibit IC50 values in the low micromolar range against mPGES-1, suggesting that modifications to the structure can enhance inhibitory potency .
  • Cell Line Studies : In vitro studies on A549 lung cancer cell lines demonstrated that derivatives of the compound induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The thiophene-pyrimidine scaffold may enhance membrane permeability or interact with bacterial enzymes, leading to growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Findings Reference
Di Micco et al. (2021)Identified mPGES-1 inhibitors with similar scaffolds showing low micromolar activity against cancer cell lines.
Gerstmeier et al. (2019)Discussed the role of mPGES-1 in inflammation and cancer, emphasizing the therapeutic potential of its inhibitors.
Jakobsson et al. (2000)Explored the biosynthesis of prostaglandins and the implications for drug development targeting mPGES-1.

The biological activity of this compound may be attributed to its ability to bind selectively to target enzymes or receptors involved in inflammatory pathways. Molecular docking studies suggest that specific interactions at the active site of mPGES-1 can inhibit its enzymatic function, thereby reducing prostaglandin E2 synthesis.

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